
((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
概要
説明
(®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1-phenylethylamine and ®-3-pyrrolidinemethanol.
Formation of Intermediate: The ®-1-phenylethylamine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with ®-3-pyrrolidinemethanol under appropriate conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature: Controlled temperatures to ensure high yield and purity.
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the reaction.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted phenylethyl derivatives.
科学的研究の応用
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context and the target molecule .
類似化合物との比較
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: A stereoisomer with different chiral centers.
1-phenylethylpyrrolidine: Lacks the hydroxymethyl group.
Uniqueness:
Chirality: The specific ®-configuration at both chiral centers imparts unique properties.
Functional Groups: The presence of both a phenylethyl and a hydroxymethyl group allows for diverse chemical reactivity and biological activity.
生物活性
((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a phenylethyl substituent, suggests various interactions with biological targets. This article delves into the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₃H₁₉NO
- Molecular Weight : 205.30 g/mol
- Structural Features :
- Pyrrolidine ring
- Hydroxymethyl group
- Chiral centers at the pyrrolidine and phenylethyl positions
The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures have been shown to exhibit various pharmacological effects, including:
- Enzyme Inhibition : Compounds may interact with specific enzymes, modulating their activity.
- Receptor Binding : Potential to act as ligands for various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound may possess significant effects on the central nervous system (CNS). Similar compounds have been studied for their roles in:
- Neurotransmitter Modulation : Influencing neurotransmitter systems can lead to therapeutic effects in neurological disorders.
- Antidepressant Activity : Some analogs have shown promise in alleviating symptoms of depression through serotonin receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Research Findings
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : Achieved through cyclization reactions from appropriate precursors.
- Introduction of Phenylethyl Group : Utilizes chiral catalysts to ensure correct stereochemistry.
- Reduction to Form Methanol Group : Final step involves reducing a carbonyl group to a hydroxymethyl group using reducing agents like sodium borohydride.
Table 2: Synthetic Route Overview
Step | Description |
---|---|
1 | Cyclization to form pyrrolidine ring |
2 | Coupling with phenylethyl group |
3 | Reduction to yield final product |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves stereoselective alkylation or reductive amination strategies. For example, chiral pyrrolidine derivatives are synthesized via nucleophilic substitution of (R)-1-phenylethylamine with a pyrrolidin-3-ylmethanol precursor under basic conditions (e.g., NaH or K₂CO₃ in THF). Reaction temperature (0–25°C), solvent polarity, and catalyst choice (e.g., chiral ligands for enantiomeric control) critically affect yield and stereochemical purity. While direct protocols for this compound are limited, analogous routes for structurally related pyrrolidine alcohols emphasize optimizing protecting groups for the hydroxymethyl moiety to minimize side reactions .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose- or amylose-derived columns) with UV detection at 210–254 nm.
- NMR Spectroscopy : H and C NMR identify stereochemical environments; NOESY confirms spatial proximity of the phenylethyl and hydroxymethyl groups.
- Polarimetry : Specific rotation ([α]) validates enantiomeric excess (e.g., >95% for R,R configuration).
- Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₄H₂₁NO, MW 219.32). Purity is assessed via reverse-phase HPLC (≥95% by area) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antioxidant Activity : DPPH radical scavenging or SOD mimicry assays.
- Cytotoxicity Screening : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Binding : Radioligand displacement studies for neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to structural similarity to psychoactive pyrrolidines.
- Neuronal Protection : Oxidative stress models in SH-SY5Y cells. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for prioritizing follow-up studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of chiral pyrrolidine derivatives like this compound?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Impurity : Validate stereochemical purity via chiral HPLC and NMR. Impure batches may exhibit mixed activity profiles.
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times.
- Metabolic Stability : Perform hepatic microsome assays to assess if observed effects are due to the parent compound or metabolites.
Cross-reference with structurally defined analogs (e.g., (R)-1-methylpyrrolidin-3-yl)methanol) to identify conserved pharmacophores .
Q. What strategies optimize enantiomeric yield during large-scale synthesis of this compound?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of ketone intermediates.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize.
Monitor ee (enantiomeric excess) at each step using chiral GC or HPLC. Scale-up requires solvent recycling (e.g., toluene) and controlled cooling to minimize racemization .
Q. How does steric hindrance from the phenylethyl group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The bulky (R)-1-phenylethyl group restricts nucleophilic attack at the pyrrolidine nitrogen, directing reactions to the hydroxymethyl group. For esterification or etherification:
- Activation : Use Mitsunobu conditions (DIAD, PPh₃) for hydroxyl substitution with retention of configuration.
- Protection : Temporarily protect the amine with Boc groups to reduce steric interference.
Computational modeling (DFT) predicts favorable reaction pathways, while X-ray crystallography confirms spatial arrangements post-derivatization .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood; avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS (Safety Data Sheet) for CAS 99735-47-4, which highlights flammability risks (P210) and mandatory pre-handling training (P201/P202) .
特性
IUPAC Name |
[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548987 | |
Record name | {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99735-47-4 | |
Record name | {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。